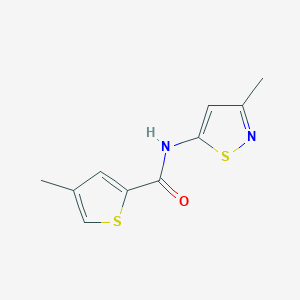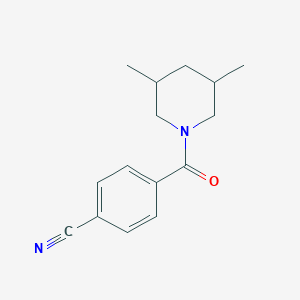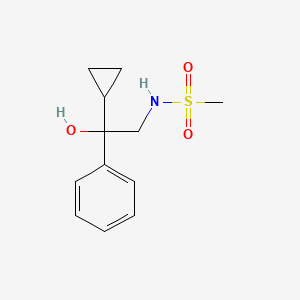
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)methanesulfonamide, also known as CXM, is a synthetic compound that has been extensively researched for its potential therapeutic applications. CXM belongs to the class of compounds known as selective estrogen receptor modulators (SERMs) and is known to have a high affinity for the estrogen receptor.
Wirkmechanismus
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)methanesulfonamide acts as a selective estrogen receptor modulator, binding to the estrogen receptor and selectively modulating its activity. This results in a variety of effects on different tissues, including the inhibition of cell growth and the promotion of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth, the promotion of apoptosis, and the reduction of inflammation. This compound has also been shown to have a protective effect on neurons and reduce the damage caused by stroke.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)methanesulfonamide has several advantages for use in lab experiments, including its high affinity for the estrogen receptor and its ability to selectively modulate its activity. However, this compound also has limitations, including its potential toxicity and the need for further research to fully understand its effects.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)methanesulfonamide, including further studies on its potential therapeutic applications in cancer, neuroprotection, and cardiovascular disease. Additionally, future research could focus on developing new synthetic methods for this compound and exploring its potential use in combination with other drugs. Finally, further research could help to better understand the mechanisms of action of this compound and its potential side effects.
Synthesemethoden
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)methanesulfonamide can be synthesized using a variety of methods, including the reaction of 2-cyclopropyl-2-hydroxy-2-phenylethylamine with methanesulfonyl chloride in the presence of a base. The resulting product can be purified using standard chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)methanesulfonamide has been extensively researched for its potential therapeutic applications in a variety of fields, including cancer research, neuroprotection, and cardiovascular disease. In cancer research, this compound has been shown to inhibit the growth of breast cancer cells and reduce tumor size in animal models. In neuroprotection, this compound has been shown to have a protective effect on neurons and reduce the damage caused by stroke. In cardiovascular disease, this compound has been shown to reduce the risk of atherosclerosis and improve lipid metabolism.
Eigenschaften
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-17(15,16)13-9-12(14,11-7-8-11)10-5-3-2-4-6-10/h2-6,11,13-14H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPCDXZRBQOWPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC(C1CC1)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2912267.png)
![N-[(3-hydroxyoxolan-3-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2912268.png)
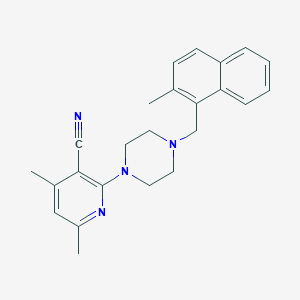
![3-(3,4-Dimethoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/no-structure.png)
![3-benzyl-2-((4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2912271.png)

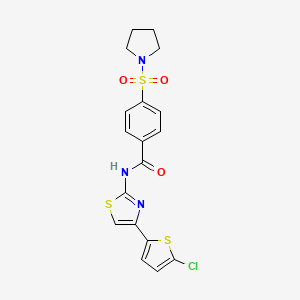

![3-(4-methylphenyl)-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2912277.png)
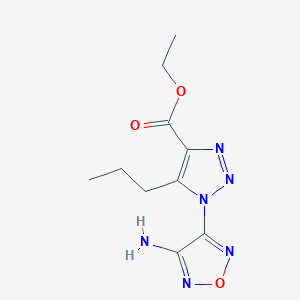
![(Z)-2-cyano-3-(furan-2-yl)-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide](/img/structure/B2912285.png)
